molecular formula C11H19NO B13498096 1-(2-Oxaadamantan-1-yl)ethan-1-amine

1-(2-Oxaadamantan-1-yl)ethan-1-amine

Cat. No.: B13498096
M. Wt: 181.27 g/mol
InChI Key: XREQZHWCSSNRCX-UHFFFAOYSA-N
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Description

1-(2-Oxaadamantan-1-yl)ethan-1-amine is a unique chemical compound characterized by its adamantane core structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxaadamantan-1-yl)ethan-1-amine typically involves the functionalization of the adamantane core. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxaadamantan-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

1-(2-Oxaadamantan-1-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxaadamantan-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to interact effectively with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(adamantan-1-yl)ethan-1-amine
  • 1-(adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine
  • 2-(Pyridin-2-yl)ethan-1-amine

Uniqueness: 1-(2-Oxaadamantan-1-yl)ethan-1-amine stands out due to the presence of the oxaadamantane moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and rigidity .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(2-oxatricyclo[3.3.1.13,7]decan-1-yl)ethanamine

InChI

InChI=1S/C11H19NO/c1-7(12)11-5-8-2-9(6-11)4-10(3-8)13-11/h7-10H,2-6,12H2,1H3

InChI Key

XREQZHWCSSNRCX-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)O2)N

Origin of Product

United States

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